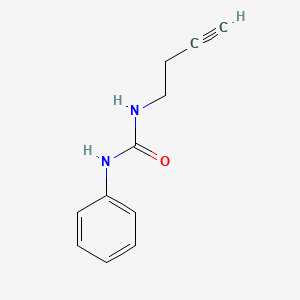
1-(But-3-yn-1-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(But-3-yn-1-yl)-3-phenylurea” is a compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a urea group (a functional group with the structure -NH-(C=O)-NH2), and a but-3-yn-1-yl group (a 4-carbon chain with a triple bond). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “1-(But-3-yn-1-yl)-3-phenylurea” would be determined by the specific arrangement of its phenyl group, urea group, and but-3-yn-1-yl group. The presence of the triple bond in the but-3-yn-1-yl group could potentially introduce some interesting structural features .Chemical Reactions Analysis
The chemical reactions involving “1-(But-3-yn-1-yl)-3-phenylurea” would depend on the specific conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution reactions, while the but-3-yn-1-yl group might participate in alkyne reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(But-3-yn-1-yl)-3-phenylurea” would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
1. Organic Synthesis and Chemical Reactions
- Unexpected Reaction Studies : An unexpected reaction of a similar compound, 1-butyltelluro-4-phenyl-1-buten-3-yne, was observed under Rupe reaction conditions, suggesting potential applications in organic synthesis and reaction mechanism studies (Dabdoub et al., 1998).
2. Photophysical and Fluorescence Properties
- Fluorescence Studies : Research on bi-phenyl based acrylate and methacrylate derivatives, synthesized from biphenyl, highlighted their solubility, color, absorbance, and fluorescence properties in different solvents, relevant for applications in material science (Baskar & Subramanian, 2011).
3. Herbicidal Activity
- Herbicidal Activity Assessment : A study on the herbicidal activity of various 1-phenylureas, including those substituted at the 3-position, provides insights into their potential use in agriculture and weed control (Barnes et al., 1988).
4. Crystallography and Molecular Interactions
- Molecular Cocrystal Studies : Research on molecular cocrystals of aromatic carboxylic acids with unsymmetrically substituted ureas, including phenylurea, contributes to understanding crystal structures and hydrogen-bonding interactions, useful in crystallography and material science (Bott et al., 2000).
5. Chemotherapy and Anticancer Research
- Cytotoxicity Studies : A study on N-substituted 3-amino-1H-indazole derivatives containing phenylurea moiety indicated potential for chemotherapy applications due to their inhibitory activity against cancer cell growth (Kornicka et al., 2017).
6. Analytical Chemistry Applications
- Herbicide Enrichment : The use of magnetic nanoporous carbon for the enrichment of phenylurea herbicides in analytical samples demonstrates its potential in environmental monitoring and food safety analysis (Liu et al., 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (abpa), are used in peptide photoaffinity labeling to investigate the interactions between bioactive peptides and their targets .
Mode of Action
These compounds can act as photoaffinity probes, creating a covalent bond with their target upon exposure to light .
Biochemical Pathways
Related compounds have been used to study protein-protein interactions and post-translational modifications .
Pharmacokinetics
Similar compounds, such as 2-(but-3-yn-1-yl)isoindoline-1,3-dione, have been synthesized and used in research .
Result of Action
Similar compounds have been used as probes to study protein-protein interactions and post-translational modifications .
Action Environment
Similar compounds are typically stored at low temperatures (around 4℃) to maintain their stability .
Direcciones Futuras
Propiedades
IUPAC Name |
1-but-3-ynyl-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONOIVYXYJGRCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

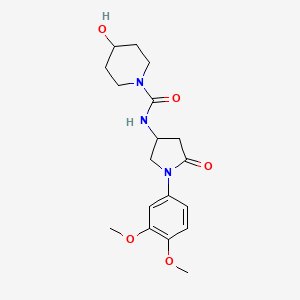

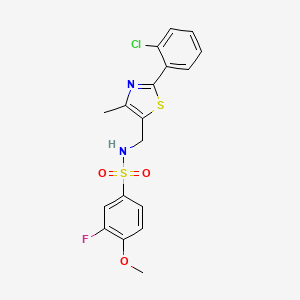
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)
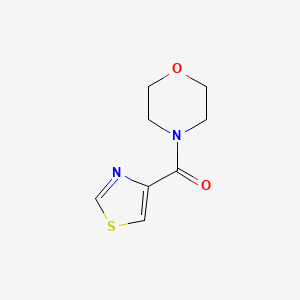
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)
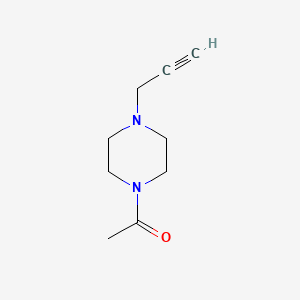
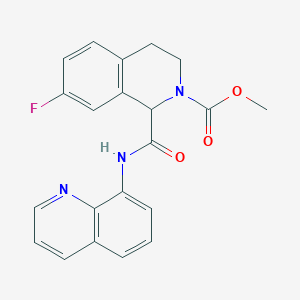
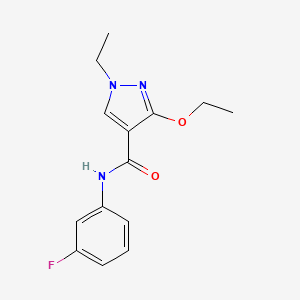
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)
